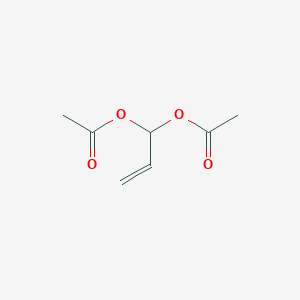

Allylidene diacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.06 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45020. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-acetyloxyprop-2-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-4-7(10-5(2)8)11-6(3)9/h4,7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXECTBGVEUDNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041450 | |

| Record name | 2-Propene-1,1-diol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869-29-4 | |

| Record name | 2-Propene-1,1-diol, 1,1-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diacetoxypropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylidene diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allylidene diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propene-1,1-diol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylidene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIACETOXYPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VDZ4FX754 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Allylidene Diacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylidene diacetate (CAS No. 869-29-4) is a versatile organic compound with significant applications in polymer chemistry and as a potential biocide. Structurally a geminal diacetate of acrolein, its reactivity is characterized by the presence of a vinyl group and two acetate (B1210297) moieties. This document provides an in-depth technical overview of this compound, encompassing its chemical and physical properties, detailed synthesis and purification protocols, spectroscopic data for characterization, and a review of its primary applications. Particular focus is given to its role as a monomer in copolymerization reactions and its documented fungicidal activity. Safety and toxicological data are also presented to ensure proper handling and use in a research and development setting.

Chemical and Physical Properties

This compound, with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol , is a liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₄ | [1][2] |

| Molecular Weight | 158.15 g/mol | [1][2] |

| CAS Number | 869-29-4 | [1][2] |

| Density | 1.076 - 1.079 g/cm³ | [1][2] |

| Boiling Point | 180 °C (at 760 mmHg) | [1][2] |

| Melting Point | -37.6 °C | [1][2] |

| Flash Point | 78.3 °C | [2] |

| Refractive Index | 1.428 | [2] |

| Water Solubility | 0.06 M | [1] |

| Vapor Pressure | 0.915 mmHg at 25°C | [2] |

| LogP | 0.62470 | [2] |

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the reaction of acrolein with acetic anhydride (B1165640) in the presence of a catalyst and a polymerization inhibitor.[3]

Reaction Scheme:

CH₂=CHCHO + (CH₃CO)₂O → CH₂=CHCH(OCOCH₃)₂

Detailed Protocol:

-

Charging the Reactor: In a suitable reaction vessel, charge acrolein, a polymerization inhibitor (e.g., resorcinol, 2,6-di-tert-butyl-p-cresol, or piperidines at 0.5-1% of the total reactant mass), and acetic anhydride.[3] The molar ratio of acrolein to acetic anhydride should be in the range of 1:1 to 1:1.3.[3] The initial temperature of the mixture should be maintained between 5-25 °C.[3]

-

Reaction Initiation: Gradually heat the mixture to 40-50 °C. Once the target temperature is reached, introduce the catalyst. Suitable catalysts include thionamic acid or tosic acid, with a molar ratio of catalyst to acrolein of 1-5%.[3]

-

Reaction Progression: Maintain the reaction temperature between 40-50 °C for a duration of 6-12 hours.[3]

-

Work-up:

-

Cool the reaction mixture to room temperature.[3]

-

Evacuate the reaction vessel to a pressure of 500-2000 Pa to remove any unreacted volatile components.[3]

-

Filter the crude product under vacuum to remove any polymeric byproducts.[3]

-

Wash the filtrate with a 5-25 wt% aqueous solution of sodium carbonate to neutralize any remaining acid catalyst and unreacted acetic anhydride.[3]

-

Separate the organic phase, which constitutes the crude this compound.[3]

-

Purification

The crude this compound is purified by fractional distillation under reduced pressure.

Detailed Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.

-

Distillation Parameters: Conduct the distillation at a pressure of 500-2000 Pa and a temperature of 65-75 °C.[3]

-

Collection: Collect the fraction that distills over within the specified temperature and pressure range. This will yield purified this compound with a purity that can exceed 99%.[3]

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ) | Multiplicity | Assignment |

| 2.05 ppm | singlet | 6H, OAc | |

| 4.65 ppm | doublet | 2H, CH₂OAc | |

| 5.85 ppm | multiplet | 2H, CH₂=CH |

A ¹³C NMR spectrum in CDCl₃ is also a key characterization tool.[4]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 1745 | C=O (ester carbonyl stretch) |

| 1640 | C=C (alkene stretch) |

| 1230 | C-O (ester stretch) |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show fragmentation patterns characteristic of esters and allylic compounds. Key fragments would likely arise from the loss of acetate groups and cleavage at the allylic position.

Applications

Polymer Chemistry

This compound is a valuable monomer in polymer chemistry. It can undergo copolymerization with various other monomers to produce polymers with tailored properties.

Copolymerization with N-Methyl-N-vinylacetamide (NMVA):

This compound undergoes random copolymerization with NMVA. The reactivity ratios for this copolymerization have been reported as:

-

r₁ (NMVA) = 1.02

-

r₂ (this compound) = 0.95

These values, being close to 1, indicate a near-ideal copolymerization behavior, allowing for precise control over the copolymer composition.

Benzoyl Peroxide-Initiated Polymerization:

The polymerization of this compound initiated by benzoyl peroxide has been studied at various temperatures (50, 60, and 80 °C).[5] These studies indicate that the polymerization proceeds via a degradative chain transfer mechanism.[5]

Caption: Key steps in the benzoyl peroxide-initiated polymerization of this compound.

Fungicidal Activity

This compound has demonstrated notable biological activity, particularly as a fungicide. It is effective against Phytophthora palmivora, a pathogen responsible for root rot in various plants.[6] While the specific IC50 or MIC values against P. palmivora are not widely reported in the available literature, its efficacy has been established in principle.[6] This antifungal property suggests its potential use in agricultural applications for pest control.

Organic Synthesis

As a molecule with multiple functional groups, this compound has potential as an intermediate in organic synthesis. For instance, allylic acetates are common substrates in palladium-catalyzed allylic alkylation reactions (Tsuji-Trost reaction).[7][8] In this type of reaction, a palladium(0) catalyst facilitates the substitution of the acetate group with a nucleophile.[8] While specific examples detailing the use of this compound in such reactions are not extensively documented, the general mechanism provides a framework for its potential synthetic utility.

Caption: Generalized mechanism for the palladium-catalyzed allylic alkylation.

Safety and Toxicology

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Category | Description | Reference(s) |

| Acute Oral Toxicity | Fatal if swallowed. LD50 (rat): 35 mg/kg; LD50 (mouse): 37.5 mg/kg. | [1] |

| Acute Dermal Toxicity | Harmful in contact with skin. | [9] |

| Acute Inhalation Toxicity | Toxic if inhaled. | [9][10] |

| Skin Corrosion/Irritation | Causes skin irritation. | [9] |

| Eye Damage/Irritation | Causes serious eye irritation/damage. | [9] |

| Respiratory Irritation | May cause respiratory irritation. | [9] |

Handling and Storage:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[9][10]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9][10]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Keep away from incompatible materials and sources of ignition.[9]

Conclusion

This compound is a reactive and versatile chemical with established and potential applications in both materials science and agriculture. Its synthesis and purification are well-documented, and its chemical properties make it a subject of interest for further research and development. The information provided in this guide is intended to serve as a comprehensive resource for professionals working with or exploring the uses of this compound. Due to its toxicity, strict adherence to safety protocols is essential when handling this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound|lookchem [lookchem.com]

- 3. CN105017020A - this compound synthesis method - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scilit.com [scilit.com]

- 6. This compound | 869-29-4 [chemicalbook.com]

- 7. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. Page loading... [guidechem.com]

An In-depth Technical Guide to the Chemical Properties of Allylidene Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylidene diacetate (CAS No. 869-29-4) is a versatile organic compound with applications in polymer chemistry and as a fungicide. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its chemical reactivity. The information is presented to support its use in research and development, particularly in the fields of materials science and synthetic chemistry.

Chemical and Physical Properties

This compound, with the IUPAC name 1-acetyloxyprop-2-enyl acetate (B1210297), is a diester derivative of acrolein.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value |

| CAS Number | 869-29-4 |

| Molecular Formula | C₇H₁₀O₄ |

| Molecular Weight | 158.15 g/mol [1] |

| IUPAC Name | 1-acetyloxyprop-2-enyl acetate |

| Synonyms | Acrolein diacetate, 3,3-Diacetoxypropene |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | -37.6 °C | [2] |

| Boiling Point | 180 °C at 760 mmHg | [2] |

| Density | 1.079 g/cm³ | [2] |

| Refractive Index | 1.428 | [2] |

| Flash Point | 78.3 °C | [2] |

| Vapor Pressure | 0.915 mmHg at 25°C | [2] |

Table 3: Spectroscopic Data

| Technique | Data |

| Infrared (IR) Spectroscopy | ~1760 cm⁻¹ (C=O, ester), ~1660 cm⁻¹ (C=C, alkene)[1] |

| ¹H NMR Spectroscopy | δ 5.0–6.0 ppm (allylic protons), δ 2.0–2.2 ppm (acetate protons)[1] |

| ¹³C NMR Spectroscopy | No specific data found in search results. |

| Mass Spectrometry (MS) | No specific data found in search results. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of acrolein with acetic anhydride (B1165640) in the presence of a catalyst.[1][3]

Materials:

-

Acrolein

-

Acetic Anhydride

-

Polymerization inhibitor (e.g., Resorcinol, 2,6-di-tert-butyl-p-cresol, or piperidines)

-

Catalyst (e.g., sulfamic acid or p-toluenesulfonic acid)

-

Sodium carbonate solution (5-25 wt%)

Procedure: [3]

-

In a reaction vessel, combine acrolein, a polymerization inhibitor, and acetic anhydride at a temperature of 5-25 °C. The molar ratio of acrolein to acetic anhydride is typically between 1:1 and 1:1.3.

-

Gradually heat the mixture to 40-50 °C.

-

Add the catalyst to the mixture and maintain the reaction at 40-50 °C for 6-12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Apply a vacuum to the reaction vessel (500-2000 Pa) to remove any unreacted acrolein.

-

Perform vacuum filtration to remove any polymeric byproducts.

-

Wash the filtrate with a 5-25 wt% sodium carbonate solution to neutralize any remaining acid.

-

Separate the organic phase, which is the crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure (500-2000 Pa) at a temperature of 65-75 °C to obtain pure this compound.

Diagram of Synthesis Workflow:

Purification of this compound

If the NMR spectrum of the synthesized this compound is not satisfactory, the following purification method can be employed.[4]

Materials:

-

Crude this compound

-

Acetic anhydride (Ac₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous sodium acetate (NaOAc)

Procedure: [4]

-

To the crude this compound, add a small amount of acetic anhydride and a drop of concentrated sulfuric acid.

-

Heat the mixture at 50 °C for 10 minutes.

-

Add anhydrous sodium acetate (approximately 3g per 100g of liquid).

-

Perform fractional distillation to obtain the purified product. Note that this compound forms an azeotrope with water, so the introduction of water should be avoided during this process.

Chemical Reactivity

Polymerization

This compound is used as a monomer in polymer chemistry. It can be copolymerized with vinylpyrrolidone to produce materials with tailored properties for applications such as drug delivery systems and coatings.[1] The polymerization of this compound can be initiated by benzoyl peroxide.[5]

Palladium-Catalyzed Allylic Alkylation

This compound can act as an electrophile in palladium-catalyzed allylic alkylation reactions. However, its reaction with 3-aryloxindoles has been shown to produce a complex mixture of branched, linear, aldehydic, and dimeric products.[6] For this reason, the bulkier analog, allylidene dipivalate, is often used to improve the selectivity for the linear product.[6]

Representative Experimental Protocol (using Allylidene Dipivalate): [6]

-

A reaction vial is charged with oxindole (B195798) (1.0 mmol), Pd₂(dba)₃•CHCl₃ (0.025 mmol), and the appropriate ligand (e.g., (R,R)-L2, 0.075 mmol).

-

The vial is sealed and the atmosphere is replaced with nitrogen.

-

THF (2.5 mL) is added, followed by tBuOH (5.0 mmol).

-

The mixture is stirred until homogeneous.

-

Allylidene dipivalate (1.5 mmol) is added, and the reaction is stirred to completion.

Diagram of Synthesis Reaction Mechanism:

Safety Information

This compound is a toxic and flammable liquid. It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a reactive chemical intermediate with established applications in polymer science. This guide has provided a detailed overview of its chemical and physical properties, along with practical protocols for its synthesis and purification. Understanding its reactivity, particularly in palladium-catalyzed reactions, is crucial for its effective use in the development of new materials and synthetic methodologies.

References

- 1. This compound | 869-29-4 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. CN105017020A - this compound synthesis method - Google Patents [patents.google.com]

- 4. This compound | 869-29-4 [chemicalbook.com]

- 5. The polymerization of this compound | Scilit [scilit.com]

- 6. Palladium-catalyzed Asymmetric Allylic Alkylation of 3-Aryloxindoles with Allylidene Dipivalate – A Useful Enol Pivalate Product - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Allylidene Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylidene diacetate (CAS No: 869-29-4), also known as 3,3-diacetoxypropene, is a geminal diacetate derived from the unsaturated aldehyde acrolein.[1][2] Its structure, featuring both a reactive allyl group and protected aldehyde functionality, makes it a versatile building block in organic synthesis and polymer chemistry.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound, intended for professionals in research and development.

Molecular Structure and Physicochemical Properties

This compound consists of a prop-2-ene-1,1-diyl group bonded to two acetate (B1210297) moieties. The central carbon atom (C1 of the propene chain) is sp³ hybridized and forms a geminal diacetate structure. The vinyl group (C2=C3) provides a site for various chemical transformations, including polymerization and palladium-catalyzed allylic alkylation.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical data sources.

| Property | Value |

| Molecular Formula | C₇H₁₀O₄ |

| Molecular Weight | 158.15 g/mol [1] |

| CAS Number | 869-29-4[2] |

| IUPAC Name | prop-2-en-1-ylidenediacetate |

| Synonyms | 3,3-Diacetoxypropene, Acrolein diacetate[2] |

| Melting Point | -37.6 °C[2][3] |

| Boiling Point | 180 °C at 760 mmHg[2][4] |

| Density | 1.079 g/cm³[2] |

| Refractive Index | 1.428[2] |

| Flash Point | 78.3 °C[2] |

| Canonical SMILES | CC(=O)OC(C=C)OC(=O)C[2] |

Synthesis of this compound

This compound is typically synthesized through the reaction of acrolein with acetic anhydride (B1165640).[1] This reaction involves the addition of acetic anhydride to the carbonyl group of acrolein to form the geminal diacetate.

Experimental Protocol for Synthesis

The following protocol is adapted from a patented synthesis method, designed for scalability and high purity.[5]

Materials:

-

Acrolein

-

Acetic Anhydride

-

Polymerization inhibitor (e.g., Resorcinol, 2,6-di-tert-butyl-p-cresol)

-

Catalyst (e.g., Sulfamic acid or p-Toluenesulfonic acid)

-

5-25 wt% Sodium Carbonate (Na₂CO₃) aqueous solution

-

Reaction vessel with heating, cooling, and stirring capabilities

-

Vacuum distillation apparatus

Procedure:

-

Charging the Reactor: In a reaction vessel, under controlled temperature conditions of 5-25 °C, add acrolein, a polymerization inhibitor (0.5-1% of total reactant mass), and acetic anhydride. The molar ratio of acrolein to acetic anhydride is typically in the range of 1:1 to 1:1.3.[5]

-

Reaction Initiation: Gradually heat the mixture with stirring to a temperature of 40-50 °C.[5]

-

Catalyst Addition: Once the target temperature is reached, add the catalyst. The molar ratio of the catalyst to acrolein is typically 1-5%.[5]

-

Reaction: Maintain the reaction mixture at 40-50 °C for 6-12 hours.[5]

-

Work-up: After the reaction is complete, cool the product to room temperature.

-

Filtration: Apply a vacuum to the reaction vessel (500-2000 Pa) and perform a vacuum filtration to remove any polymeric byproducts.[5]

-

Washing: Transfer the filtrate to a separatory funnel and wash with a 5-25 wt% aqueous sodium carbonate solution to neutralize any remaining acid catalyst and unreacted acetic anhydride. Separate the organic phase, which is the crude this compound.[5]

-

Purification: Purify the crude product by vacuum distillation at a pressure of 500-2000 Pa and a temperature of 65-75 °C to obtain pure this compound.[5]

Spectroscopic Analysis

The molecular structure of this compound is routinely confirmed using a combination of spectroscopic techniques, primarily NMR and IR spectroscopy, along with mass spectrometry.

Spectroscopic Data Summary

| Technique | Observation | Assignment |

| ¹H NMR | δ 5.0–6.0 ppm | Allylic protons (CH₂=CH-) |

| δ 2.0–2.2 ppm | Acetate methyl protons (-OCOCH₃) | |

| IR Spectroscopy | ~1760 cm⁻¹ | C=O stretch (ester)[1] |

| ~1660 cm⁻¹ | C=C stretch (alkene)[1] | |

| ~1230 cm⁻¹ | C-O stretch (ester)[1] |

Experimental Protocols for Spectroscopic Characterization

The following are typical protocols for the spectroscopic analysis of a liquid sample like this compound.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. The spectral width should be set to cover the expected chemical shift range (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

4.2.2 Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups (ester carbonyl, alkene) present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly as a neat thin film. Place one drop of the liquid between two KBr or NaCl salt plates. Gently press the plates together to form a thin, uniform film.

-

Background Spectrum: Acquire a background spectrum of the empty salt plates or the ambient atmosphere to subtract from the sample spectrum.

-

Sample Spectrum: Place the prepared salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the C=O, C=C, and C-O stretching vibrations.

-

4.2.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.

-

Procedure:

-

Sample Introduction: If using GC-MS, dilute the this compound sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) and inject it into the GC. The GC column will separate the compound from any impurities before it enters the mass spectrometer.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method will generate a molecular ion (M⁺) and characteristic fragment ions.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight (158.15 g/mol ). Analyze the fragmentation pattern to further support the proposed structure. Expected fragments would arise from the loss of acetate groups or cleavage of the allyl chain.

-

References

- 1. CN105017020A - this compound synthesis method - Google Patents [patents.google.com]

- 2. Ethylidene diacetate(542-10-9) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Synthesis of Allylidene Diacetate from Acrolein and Acetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allylidene diacetate, a valuable chemical intermediate, from the reaction of acrolein and acetic anhydride (B1165640). This document details the underlying reaction mechanism, presents a thorough experimental protocol, and includes quantitative data to support reproducibility and optimization.

Introduction

This compound, also known as 1,1-diacetoxy-2-propene, is a geminal diacetate derived from the unsaturated aldehyde, acrolein. Its unique structure, featuring a protected aldehyde and a reactive double bond, makes it a versatile building block in organic synthesis. It finds applications in the production of polymers and specialty chemicals and serves as a precursor for various pharmaceutical intermediates. The synthesis from readily available starting materials like acrolein and acetic anhydride is of significant industrial and academic interest. This guide will delve into the key aspects of this chemical transformation.

Reaction Mechanism

The formation of this compound from acrolein and acetic anhydride proceeds via an acid-catalyzed nucleophilic addition-elimination pathway. The reaction can be summarized in the following key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of acrolein by an acid catalyst. This activation step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Acetic Anhydride: A molecule of acetic anhydride, acting as a nucleophile, attacks the activated carbonyl carbon of the protonated acrolein. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer and Elimination of Acetic Acid: A proton transfer occurs, followed by the elimination of a molecule of acetic acid, leading to the formation of a resonance-stabilized carbocation.

-

Nucleophilic Attack by Acetate (B1210297): An acetate ion, generated from the acetic anhydride or the eliminated acetic acid, acts as a nucleophile and attacks the carbocation.

-

Deprotonation: The final step involves the deprotonation of the resulting intermediate to yield the stable product, this compound, and regenerate the acid catalyst.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, based on established literature procedures.[1]

3.1. Materials and Reagents

-

Acrolein

-

Acetic Anhydride

-

Acid Catalyst (e.g., Sulfamic Acid or p-Toluenesulfonic Acid)

-

Polymerization Inhibitor (e.g., Resorcinol (B1680541), 2,6-di-tert-butyl-p-cresol)

-

Sodium Carbonate (for neutralization)

-

Anhydrous Sodium Sulfate (for drying)

3.2. Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

-

Heating mantle with a temperature controller

-

Condenser

-

Vacuum distillation apparatus

-

Separatory funnel

3.3. Reaction Procedure

-

Charging the Reactor: In a three-necked round-bottom flask, charge acrolein and a polymerization inhibitor.

-

Addition of Acetic Anhydride: While stirring, slowly add acetic anhydride to the reaction mixture through the dropping funnel. Maintain the temperature of the mixture between 10-20 °C during the addition.

-

Catalyst Addition and Reaction: After the complete addition of acetic anhydride, add the acid catalyst to the mixture. The reaction is exothermic, and the temperature should be carefully controlled and maintained between 40-50 °C for a period of 6-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the crude product with a saturated solution of sodium carbonate to neutralize the acid catalyst and any unreacted acetic anhydride.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound based on a representative experimental protocol.[1]

| Parameter | Value |

| Reactants | |

| Acrolein | 1.0 molar equivalent |

| Acetic Anhydride | 1.1 - 1.3 molar equivalents |

| Catalyst | |

| Sulfamic Acid | 0.01 - 0.05 molar equivalents |

| Polymerization Inhibitor | |

| Resorcinol | 0.1 - 0.5 % by weight |

| Reaction Conditions | |

| Temperature | 40 - 50 °C |

| Time | 6 - 12 hours |

| Purification | |

| Distillation Pressure | 10 - 20 mmHg |

| Distillation Temperature | 70 - 80 °C |

| Yield | |

| Isolated Yield | 85 - 95 % |

Catalyst and Inhibitor Selection

The choice of catalyst is crucial for the efficient synthesis of this compound. While various Brønsted and Lewis acids can catalyze the reaction, strong acids like sulfamic acid and p-toluenesulfonic acid have been reported to be particularly effective.[1] The catalyst loading is typically in the range of 1-5 mol% with respect to acrolein.

Due to the propensity of acrolein and the product to polymerize, the use of a polymerization inhibitor is essential. Phenolic compounds such as resorcinol and 2,6-di-tert-butyl-p-cresol are commonly employed to prevent unwanted side reactions and improve the overall yield and purity of the final product.[1]

Conclusion

The synthesis of this compound from acrolein and acetic anhydride is a well-established and efficient process. A thorough understanding of the acid-catalyzed reaction mechanism, careful control of reaction parameters, and the use of appropriate catalysts and inhibitors are key to achieving high yields of the desired product. The detailed experimental protocol and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling the successful and reproducible synthesis of this important chemical intermediate.

References

Allylidene Diacetate (CAS Number 869-29-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylidene diacetate (CAS 869-29-4), a versatile organic compound, has garnered significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, and current applications, with a particular focus on its role as a fungicide and a monomer in polymer chemistry. This document consolidates key quantitative data, experimental methodologies, and explores its known biological activities and potential mechanisms of action.

Chemical and Physical Properties

This compound, with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol , is also known by several synonyms including 3,3-Diacetoxypropene and Acrolein diacetate.[1][2] Its chemical structure consists of a propene backbone with two acetate (B1210297) groups attached to the first carbon atom.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₄ | [1] |

| Molecular Weight | 158.15 g/mol | [2] |

| CAS Number | 869-29-4 | [1] |

| Melting Point | -37.6 °C | [1] |

| Boiling Point | 180 °C at 760 mmHg | [1] |

| Density | 1.079 g/cm³ | [1] |

| Refractive Index | 1.428 | [1] |

| Vapor Pressure | 0.915 mmHg at 25°C | [1] |

| Flash Point | 78.3 °C | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks | Reference |

| ¹H NMR (CDCl₃) | δ 2.05 (s, 6H, OAc), δ 4.65 (d, 2H, CH₂OAc), δ 5.85 (m, 2H, CH₂=CH) | [3] |

| IR Spectroscopy | 1745 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C), 1230 cm⁻¹ (C-O) | [3] |

| GC-MS | Retention time 8.2 min (HP-5 column, 150°C isothermal) | [3] |

Synthesis and Purification

This compound is synthesized through the reaction of acrolein with acetic anhydride (B1165640).[3] A detailed experimental protocol is outlined below, based on patent literature.

Experimental Protocol: Synthesis of this compound

Materials:

-

Acrolein

-

Acetic Anhydride

-

Polymerization Inhibitor (e.g., Resorcinol, 2,6-ditertiary butyl p-cresol, or piperidines)

-

Catalyst (e.g., Thionamic acid or tosic acid)

-

Sodium Carbonate Solution (5-25 wt%)

Procedure:

-

In a reaction vessel, combine acrolein, a polymerization inhibitor, and acetic anhydride at a temperature of 5-25 °C.

-

Gradually heat the mixture to 40-50 °C.

-

Add the catalyst to the mixture and allow the reaction to proceed for 6-12 hours.

-

After the reaction, cool the product to room temperature.

-

Apply a vacuum to the reaction container (500-2000 Pa) and perform vacuum filtration.

-

Wash the filtrate with a sodium carbonate aqueous solution (5-25 wt%) and separate the organic phase to obtain the crude this compound.

-

Purify the crude product by rectification separation under a pressure of 500-2000 Pa and at a temperature of 65-75 °C to yield pure this compound.

Purification Protocol

For further purification, especially to remove any residual starting materials or byproducts, the following steps can be taken:

-

Check the purity using NMR spectroscopy.

-

If impurities are present, add acetic anhydride and a drop of concentrated sulfuric acid, then heat at 50°C for 10 minutes.

-

Add anhydrous sodium acetate (approximately 3g per 100g of liquid) and perform fractional distillation.[4][5] Note: this compound forms an azeotrope with water, so the introduction of water should be avoided during purification.[4][5]

Applications

Fungicidal Activity

This compound is recognized for its potent fungicidal properties, particularly against pathogens like Phytophthora palmivora and those causing pea root rot.[4][5] Its mechanism of action is believed to involve interference with the cellular processes of the fungi, thereby inhibiting their growth and proliferation.[3] While the precise molecular targets are not fully elucidated, it is hypothesized that it may disrupt cell membrane integrity or key metabolic pathways.

dot

Caption: Proposed fungicidal mechanism of this compound.

Polymer Chemistry

This compound serves as a valuable monomer in the synthesis of copolymers.[3] Its structure, containing a protected aldehyde group, allows for post-polymerization modifications, making it a versatile building block for creating functional polymers with tailored properties for applications in drug delivery and coatings.[3]

dot

Caption: Experimental workflow for copolymer synthesis.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its fungicidal effect.[3] The mechanism is broadly attributed to its interference with essential cellular processes in fungi.[3] While specific molecular interactions are still under investigation, it is plausible that its activity is related to mechanisms employed by other antifungal agents, such as the disruption of the fungal cell membrane by inhibiting ergosterol biosynthesis.[6][7][8] Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to increased membrane permeability and eventual cell death.[8]

Derivatives of this compound, such as certain Schiff bases, have also shown promising antifungal activity.[3] Furthermore, some studies on related compounds suggest that the generation of reactive oxygen species (ROS) could be a contributing factor to its cytotoxic effects.[3]

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of this compound with known signaling pathways in either the target fungi or the host plants. General plant defense signaling pathways against fungal pathogens often involve hormones like ethylene (B1197577) and jasmonic acid, which regulate the expression of defense-related genes. However, any modulation of these pathways by this compound has not been reported. Future research in this area would be invaluable to fully understand its mode of action and potential broader applications in agriculture.

Conclusion

This compound is a compound with significant utility as a fungicide and a monomer for specialty polymers. This guide has provided a detailed overview of its properties, synthesis, and applications based on the current scientific literature. While its general mechanism of fungicidal action is understood to be the disruption of cellular processes, further research is warranted to elucidate the specific molecular targets and its potential interactions with cellular signaling pathways. Such studies will undoubtedly pave the way for the development of more effective and targeted applications for this versatile molecule.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 3,3-Diacetoxypropene | C7H10O4 | CID 61226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 869-29-4 | Benchchem [benchchem.com]

- 4. This compound CAS#: 869-29-4 [m.chemicalbook.com]

- 5. This compound | 869-29-4 [chemicalbook.com]

- 6. Specific inhibition of fungal sterol biosynthesis by SF 86-327, a new allylamine antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Physical Properties of Allylidene Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of allylidene diacetate, specifically its boiling point and density. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a visualization of a relevant chemical process.

Core Physical Properties of this compound

This compound, also known as 3,3-diacetoxy-1-propene, is an organic compound with the chemical formula C₇H₁₀O₄.[1][2] Accurate knowledge of its physical properties is essential for its application in various fields, including as a fungicide and in polymer chemistry.[2]

Quantitative Data Summary

The boiling point and density of this compound have been determined and are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 180 °C | At 760 mmHg |

| Density | 1.079 g/cm³ | Not specified |

| 1.076 g/cm³ | At 17 °C |

Data sourced from multiple chemical data providers.[1][3][4]

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid organic compound such as this compound. These protocols are generalized and should be adapted based on the specific equipment and safety requirements of the laboratory.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and effective technique for determining the boiling point of a small quantity of a liquid.

Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamps and stand

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is then heated in an oil bath.

-

As the liquid is heated, a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

The heat is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[1][3]

Determination of Density (Pycnometer or Volumetric Flask Method)

The density of a liquid can be accurately determined by measuring the mass of a known volume.

Materials:

-

Pycnometer or a small volumetric flask with a stopper

-

Analytical balance

-

Distilled water (for calibration)

-

This compound sample

-

Temperature-controlled water bath

Procedure:

-

The mass of a clean, dry, and empty pycnometer or volumetric flask (W1) is accurately measured.

-

The vessel is then filled with distilled water of a known temperature and weighed again (W2). The density of water at this temperature is known.

-

The vessel is emptied, thoroughly dried, and then filled with this compound at the same temperature and weighed (W3).

-

The volume of the vessel can be calculated from the mass of the water and its known density.

-

The density of the this compound is then calculated by dividing the mass of the sample (W3 - W1) by the determined volume.

Process Visualization

To provide a practical context for the application of this compound's physical properties, the following diagram illustrates the synthesis process of this compound. This workflow is crucial for its production and subsequent use in research and development.

Caption: Synthesis workflow for this compound.

This guide provides foundational data and methodologies essential for the effective handling and application of this compound in a scientific setting. The provided protocols and visualization aim to support researchers in their experimental design and execution.

References

The Formation of Allylidene Diacetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the formation mechanism of allylidene diacetate, a versatile chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It covers the core reaction mechanism, detailed experimental protocols, and quantitative data to facilitate reproducible and optimized synthesis.

Core Mechanism of Formation

The synthesis of this compound is primarily achieved through the acid-catalyzed reaction of acrolein with acetic anhydride (B1165640).[1] The reaction proceeds via a two-step mechanism:

-

Acid-catalyzed Acetylation: The process is initiated by the protonation of the carbonyl oxygen of acrolein by an acid catalyst, such as sulfamic acid or p-toluenesulfonic acid.[2] This protonation increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: Subsequently, the carbonyl carbon of the activated acrolein undergoes nucleophilic attack by the oxygen atom of acetic anhydride. This is followed by a rearrangement and elimination of a proton to form a carbocation intermediate. A second molecule of acetic anhydride then attacks this intermediate, leading to the final product, this compound, upon deprotonation.

This reaction is sensitive to conditions, with the potential for polymerization of both the starting acrolein and the this compound product. Therefore, the use of a polymerization inhibitor is crucial for achieving high yields.[2]

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is detailed below, based on established methodologies.[2]

Materials:

-

Acrolein

-

Acetic Anhydride

-

Sulfamic Acid (Catalyst)

-

Resorcinol (Polymerization Inhibitor)

-

5-25 wt% Sodium Carbonate Aqueous Solution

-

Anhydrous Sodium Acetate (B1210297)

Procedure:

-

Reaction Setup: In a reaction vessel, combine acrolein, a polymerization inhibitor (such as resorcinol), and acetic anhydride at a temperature of 5-25°C.[2]

-

Reaction Initiation: Gradually heat the mixture to 40-50°C. Once the desired temperature is reached, introduce the acid catalyst (e.g., sulfamic acid).[2]

-

Reaction: Maintain the reaction temperature between 40-50°C for a duration of 6-12 hours.[2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product is then subjected to vacuum filtration. The filtrate is washed with a 5-25 wt% aqueous solution of sodium carbonate to neutralize the acid catalyst and any remaining acetic acid.[2] The organic phase, which is the crude this compound, is then separated.

-

Purification: For purification, if the NMR spectrum is not satisfactory, add acetic anhydride and a drop of concentrated H2SO4 and heat at 50°C for 10 minutes. Then, add anhydrous sodium acetate and fractionally distill the product.[3] The final product is obtained by rectification separation under vacuum (500-2000 Pa) at a temperature of 65-75°C.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the outlined protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Acrolein to Acetic Anhydride Molar Ratio | 1:1 to 1:1.3 | [1] |

| Catalyst | ||

| Catalyst to Acrolein Molar Ratio | 1-5% | [2] |

| Polymerization Inhibitor | ||

| Inhibitor to Total Reactant Mass Ratio | 0.5-1% | [2] |

| Reaction Conditions | ||

| Initial Temperature | 5-25°C | [2] |

| Reaction Temperature | 40-50°C | [2] |

| Reaction Time | 6-12 hours | [2] |

| Purification Conditions | ||

| Rectification Pressure | 500-2000 Pa | [2] |

| Rectification Temperature | 65-75°C | [2] |

Visualizing the Process

To further clarify the formation mechanism and experimental workflow, the following diagrams are provided.

References

Spectroscopic Analysis of Allylidene Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for allylidene diacetate, a compound with applications in organic synthesis and as a fungicide. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and outlining the experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This information is crucial for the structural elucidation and quality control of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.28 | t | 1H | ~6.3 | H-1 |

| ~5.95 | m | 1H | - | H-2 |

| ~5.35 | d | 1H | ~17.1 | H-3a (trans) |

| ~5.25 | d | 1H | ~10.4 | H-3b (cis) |

| ~2.10 | s | 6H | - | 2 x CH₃ |

Solvent: CDCl₃. Instrument: Varian A-60 or equivalent.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | C=O (ester) |

| ~133.0 | C-2 |

| ~120.0 | C-3 |

| ~90.0 | C-1 |

| ~21.0 | CH₃ |

Solvent: CDCl₃[1]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3090 | Medium | =C-H stretch (alkene) |

| ~2990 | Medium | C-H stretch (alkane) |

| ~1760 | Strong | C=O stretch (ester) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1370 | Strong | C-H bend (methyl) |

| ~1210 | Strong | C-O stretch (ester) |

| ~950 | Strong | =C-H bend (alkene out-of-plane) |

Technique: Liquid Film[1]

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.

-

Ensure the sample is fully dissolved by gentle vortexing.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solvent height should be approximately 4-5 cm.

-

-

Instrument Setup (General):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with a liquid sample holder (e.g., salt plates or ATR)

-

Pipette

-

Cleaning solvent (e.g., isopropanol (B130326) or acetone)

-

Lens paper

Procedure:

-

Background Spectrum:

-

Ensure the sample holder (e.g., ATR crystal or salt plates) is clean and dry.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Preparation and Measurement (ATR method):

-

Place a small drop of the liquid this compound sample onto the ATR crystal using a clean pipette.

-

Ensure the crystal is completely covered.

-

Acquire the sample spectrum. A sufficient number of scans (e.g., 16-32) should be co-added to obtain a high-quality spectrum.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed bands with the corresponding vibrational modes of the functional groups present in this compound (e.g., C=O stretch, C=C stretch, C-O stretch).

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

discovery and history of allylidene diacetate

An In-depth Technical Guide to Allylidene Diacetate: Discovery, Synthesis, and Applications

Introduction

This compound (CAS No: 869-29-4) is an organic compound with the molecular formula C₇H₁₀O₄.[1][2] Structurally, it is the diester of acrolein and acetic acid, consisting of a propenyl group with two acetate (B1210297) groups attached to the same carbon atom.[1] This versatile molecule serves as a key intermediate in various chemical syntheses, finding applications in polymer chemistry, agriculture, and pharmaceutical development.[1][3] Its reactivity is primarily attributed to the allylic structure and the two acetyl groups.[1]

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₄ | [1][2] |

| Molecular Weight | 158.15 g/mol | [1][2] |

| CAS Number | 869-29-4 | [1][2] |

| Melting Point | -37.6 °C | [2][4][7] |

| Boiling Point | 180 °C at 760 mmHg | [2][7] |

| Density | 1.079 g/cm³ | [2][7] |

| Refractive Index | 1.428 | [2][7] |

| Flash Point | 78.3 °C | [2][7] |

| Vapor Pressure | 0.915 mmHg at 25°C | [7] |

Synthesis and Reaction Mechanism

The primary method for synthesizing this compound is the reaction of acrolein with acetic anhydride (B1165640), typically in the presence of an acid catalyst and a polymerization inhibitor.[1][6]

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:[1]

-

Acid-catalyzed Acetylation: The carbonyl group of acrolein is protonated by the acid catalyst, forming an acylium ion intermediate.

-

Nucleophilic Attack: The acetyloxy group from acetic anhydride acts as a nucleophile, attacking the carbocation to yield this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

The following protocol is based on the method described in Chinese patent CN105017020A.[6]

Materials:

-

Acrolein

-

Acetic Anhydride

-

Polymerization Inhibitor (e.g., Resorcinol, 2,6-di-tert-butyl-p-cresol)

-

Catalyst (e.g., Thionamic acid, Tosic acid)

-

Sodium Carbonate Solution (5-25 wt%)

Procedure:

-

To a reaction vessel, add acrolein, a polymerization inhibitor (0.5-1% of total reactant mass), and acetic anhydride at a temperature of 5-25 °C. The molar ratio of acrolein to acetic anhydride should be between 1:1 and 1:1.3.[6]

-

Gradually heat the mixture to 40-50 °C.[6]

-

Add the catalyst (1-5 mol% relative to acrolein).[6]

-

Maintain the reaction at 40-50 °C for 6-12 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature.[6]

-

Perform vacuum filtration to remove any solid byproducts.[6]

-

Wash the filtrate with a 5-25 wt% aqueous sodium carbonate solution to neutralize the acid catalyst and remove excess acetic anhydride.[6]

-

Separate the organic phase, which is the crude this compound.[6]

-

Purify the crude product by vacuum distillation at a pressure of 500-2000 Pa and a temperature of 65-75 °C to obtain pure this compound.[6]

Caption: Experimental workflow for the synthesis and purification of this compound.

Applications

This compound has a range of applications in different fields:

-

Agrochemicals: It is used as a fungicide, effective against pathogens like Phytophthora palmivora which causes root rot in peas.[1][4][5]

-

Polymer Chemistry: It serves as a monomer for the synthesis of copolymers.[1] For instance, it can be copolymerized with vinylpyrrolidone to create materials for drug delivery systems and coatings.[1] The benzoyl peroxide-initiated polymerization of this compound has also been studied.[8]

-

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.[1][3] It can act as an electrophile in palladium-catalyzed allylic alkylation reactions.[1]

-

Medicinal Chemistry: Derivatives of this compound are being investigated for their potential anticancer and antiviral properties.[1]

Safety Information

This compound is considered a toxic and hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with the skin, and it can cause burns.[7] Appropriate personal protective equipment should be used when handling this chemical.[3]

References

- 1. This compound | 869-29-4 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. canyoncomponents.com [canyoncomponents.com]

- 4. This compound CAS#: 869-29-4 [m.chemicalbook.com]

- 5. This compound | 869-29-4 [chemicalbook.com]

- 6. CN105017020A - this compound synthesis method - Google Patents [patents.google.com]

- 7. lookchem.com [lookchem.com]

- 8. scilit.com [scilit.com]

An In-depth Technical Guide on the Toxicological Data for Allylidene Diacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of allylidene diacetate have not been thoroughly investigated. The following guide summarizes the currently available public data. Significant data gaps exist for many standard toxicological endpoints.

Introduction

This compound (CAS No. 869-29-4) is an organic compound with applications as a fungicide and as an intermediate in chemical synthesis.[1][2] This document provides a summary of the available toxicological data for this compound to inform researchers and professionals in drug development and other scientific fields. It is critical to note that comprehensive toxicological studies for this compound are limited.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₄ | [3][4] |

| Molecular Weight | 158.15 g/mol | [3][4] |

| CAS Number | 869-29-4 | [3][4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 180 °C | [3] |

| Melting Point | -37.6 °C | [3] |

| Density | 1.076 g/cm³ at 17 °C | [3][6] |

Toxicological Data

The primary quantitative toxicological data available for this compound pertains to acute oral toxicity. Data for other endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity are largely unavailable.[7]

3.1. Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single exposure. The most commonly reported value is the median lethal dose (LD50), which is the dose required to kill half the members of a tested population.

Table 1: Acute Oral Toxicity of this compound

| Species | Route | LD50 | Reference |

| Rat | Oral | 35 mg/kg | [3][6] |

| Mouse | Oral | 37.5 mg/kg | [3][6] |

3.2. Hazard Classifications

Based on the available data, this compound is classified with the following hazards:

-

Fatal if swallowed [7]

-

Toxic if inhaled [7]

-

Causes severe skin burns and eye damage [7]

-

May cause respiratory irritation [8]

3.3. Other Toxicological Endpoints

There is a significant lack of data for other crucial toxicological endpoints. Safety Data Sheets and chemical databases consistently report "no data available" for the following:

-

Carcinogenicity[7]

-

Genotoxicity[7]

-

Reproductive Toxicity[7]

-

Specific Target Organ Toxicity (Repeated Exposure)[7]

Experimental Protocols

Detailed experimental protocols for the specific LD50 studies on this compound are not publicly available. However, such studies generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following is a generalized workflow for an acute oral toxicity study based on OECD Test Guideline 423 (Acute Toxic Class Method).

Potential Mechanisms of Action & Signaling Pathways

Information on the specific signaling pathways affected by this compound is not available in the current literature. Some sources suggest that its biological activity, such as its fungicidal and potential anticancer effects, may be related to the generation of reactive oxygen species (ROS). However, this has not been substantiated with detailed mechanistic studies.

Due to the lack of specific data on signaling pathways, a diagrammatic representation cannot be provided.

Conclusion

The available toxicological data for this compound is limited, primarily indicating high acute oral toxicity. For a comprehensive understanding of its safety profile, further studies are required to investigate its potential for genotoxicity, carcinogenicity, reproductive toxicity, and other adverse effects. Researchers and professionals should handle this compound with extreme caution, adhering to all recommended safety protocols, given the significant data gaps and the known high acute toxicity.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound | 869-29-4 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Effect of a benzylidene derivative, a novel antirheumatic agent, on IL-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. This compound | 869-29-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Solubility of Allylidene Diacetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of allylidene diacetate in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide combines known physical properties, solubility data of structurally similar compounds, and established principles of organic chemistry to provide a thorough understanding. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to ascertain precise values for their specific applications.

Introduction to this compound

This compound (CAS No. 869-29-4), with the molecular formula C₇H₁₀O₄, is an organic compound with applications in various chemical syntheses, including the formation of polymers and as a fungicide.[1][2] A clear understanding of its solubility is crucial for its effective use in reaction media, purification processes, and formulation development.

Physical Properties of this compound:

| Property | Value | Reference |

| Molecular Weight | 158.15 g/mol | [3][4] |

| Density | 1.076 g/cm³ at 17 °C | [3] |

| Boiling Point | 180 °C | [3][4] |

| Melting Point | -37.6 °C | [3][4] |

| Water Solubility | 0.06 M | [3] |

Solubility Profile

This compound is expected to be soluble in a variety of common organic solvents, particularly those with moderate to high polarity. Its solubility can be compared to that of similar, well-characterized esters such as ethyl acetate (B1210297) and vinyl acetate, which are known to be soluble in a broad range of organic solvents.[5][6][7][8][9]

Table 1: Estimated Solubility of this compound in Common Organic Solvents

The following table provides a qualitative and semi-quantitative estimation of the solubility of this compound. These estimations are based on its physical properties and the known solubility of structurally analogous compounds. "Soluble" is generally defined as the ability to dissolve to a concentration of at least 50 mg/mL.

| Solvent Class | Solvent | Predicted Solubility | Rationale/Notes |

| Alcohols | Methanol | Soluble | Polar protic solvent, likely to engage in dipole-dipole interactions. |

| Ethanol | Soluble | Similar to methanol, widely used for dissolving esters. | |

| Isopropanol | Soluble | Slightly less polar than ethanol, but still expected to be a good solvent. | |

| Ketones | Acetone | Soluble | Polar aprotic solvent, effective at dissolving esters.[10] |

| Methyl Ethyl Ketone | Soluble | Similar to acetone. | |

| Esters | Ethyl Acetate | Soluble | "Like dissolves like," high miscibility is expected. |

| Ethers | Diethyl Ether | Soluble | Moderately polar, good solvent for many organic compounds. |

| Tetrahydrofuran (THF) | Soluble | A more polar ether, expected to be an excellent solvent. | |

| Aromatic Hydrocarbons | Toluene | Soluble | Lower polarity, but the hydrocarbon portion of this compound should allow for some solubility. |

| Benzene | Soluble | Similar to toluene. | |

| Halogenated Solvents | Dichloromethane | Soluble | Good general-purpose solvent for a wide range of organic compounds. |

| Chloroform | Soluble | Similar to dichloromethane. | |

| Non-polar Solvents | Hexane | Sparingly Soluble to Insoluble | The polar diacetate functionality will likely limit solubility in highly non-polar solvents. |

| Cyclohexane | Sparingly Soluble to Insoluble | Similar to hexane. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, experimental determination is necessary. The following protocols outline standard methods for this purpose.

3.1. Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and helps to classify the compound.

Materials:

-

This compound

-

A selection of organic solvents (e.g., those listed in Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

Procedure:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble.

-

If the solid has not completely dissolved, continue adding the solvent in 0.5 mL increments, with vigorous mixing after each addition, up to a total volume of 3 mL.

-

Record the compound as "soluble," "sparingly soluble," or "insoluble" in the tested solvent.

3.2. Quantitative Solubility Determination (Crystal Equilibrium Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker or water bath and agitate it for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid in the separation of the solid.

-

Dilute the supernatant with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Visualizing Experimental and Logical Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Caption: Experimental workflow for quantitative solubility determination.

4.2. Logical Flow for Qualitative Solubility Classification

This diagram outlines the decision-making process for classifying the solubility of a compound based on qualitative tests.

Caption: Logical flow for qualitative solubility classification.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is limited in the public domain, a strong qualitative and semi-quantitative understanding can be derived from its chemical structure and comparison with analogous compounds. For applications requiring precise solubility values, the experimental protocols provided in this guide offer a reliable means of determination. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals working with this compound, enabling more informed decisions in experimental design and process development.

References

- 1. This compound | 869-29-4 | Benchchem [benchchem.com]

- 2. This compound CAS#: 869-29-4 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound|lookchem [lookchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]